4-(3-Amino-pyrazol-1-yl)-benzonitrile

JAK inhibitors antitumor 4-aminopyrazole derivatives

This 3-aminopyrazole-benzonitrile building block is essential for synthesizing potent JAK, SYK, and CDK inhibitors with nanomolar activity. Unlike generic pyrazoles, its 3-amino group enables critical hydrogen-bonding interactions and regioselective functionalization, while the benzonitrile moiety enhances target binding. Proven in hit-to-lead optimization of myeloproliferative neoplasm and lymphoma therapies. Maximize your SAR efficiency—order today.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B8584655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-pyrazol-1-yl)-benzonitrile
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C=CC(=N2)N
InChIInChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13-14/h1-6H,(H2,12,13)
InChIKeyCYPOLFTXRQXMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Amino-pyrazol-1-yl)-benzonitrile: A Key Building Block for Kinase Inhibitors and Antitumor Agents


4-(3-Amino-pyrazol-1-yl)-benzonitrile (CAS: 685094-19-3) is a heterocyclic compound featuring a 3-aminopyrazole core linked to a benzonitrile moiety . This structural motif is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors [1]. The compound serves as a versatile building block, enabling the synthesis of more complex molecules targeting various kinases, including JAKs, CDKs, and Syk, which are implicated in cancer and inflammatory diseases [2][3]. Its unique substitution pattern allows for regioselective functionalization, making it a valuable intermediate for constructing diverse chemical libraries [4].

Critical Role of the 3-Amino Substituent and Benzonitrile Moiety in 4-(3-Amino-pyrazol-1-yl)-benzonitrile


Generic substitution with other aminopyrazole isomers or simpler pyrazoles is not feasible due to the profound impact of the 3-amino group and benzonitrile substituent on both synthetic utility and biological activity [1]. The 3-amino group is essential for key hydrogen-bonding interactions in kinase active sites, and its position dictates regioselectivity in subsequent functionalization reactions [2]. The benzonitrile moiety enhances binding affinity through hydrophobic and π-stacking interactions, while also influencing pharmacokinetic properties . Replacing this compound with a 4-amino or 5-amino isomer, or omitting the benzonitrile group, would lead to drastically different chemical reactivity, altered target engagement, and ultimately, ineffective downstream products, as evidenced by comparative structure-activity relationship (SAR) studies [3][4].

Quantitative Differentiation of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: Evidence-Based Comparison with Structural Analogs


Enhanced Potency in JAK/STAT Pathway Inhibition Compared to Unsubstituted Pyrazoles

The 4-(3-amino-pyrazol-1-yl)-benzonitrile scaffold, when elaborated into a 4-aminopyrazole derivative (Compound 3f), demonstrates nanomolar inhibition of JAK1, JAK2, and JAK3, significantly outperforming unsubstituted or non-benzylic pyrazole analogs [1]. In a direct comparison, Compound 3f exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3), while the clinical JAK inhibitor Ruxolitinib was less potent in antiproliferative assays against hematological cell lines [2].

JAK inhibitors antitumor 4-aminopyrazole derivatives

Potent and Selective CDK2/Cyclin A Inhibition Enabled by 3-Aminopyrazole Core

The 3-aminopyrazole scaffold, a core component of 4-(3-amino-pyrazol-1-yl)-benzonitrile, is a validated pharmacophore for potent CDK2/cyclin A inhibition [1]. X-ray crystallography confirms that the 3-amino group engages in specific hydrogen bonds within the ATP-binding pocket, a binding mode not possible with 4- or 5-amino isomers [2]. Lead optimization studies on this scaffold yielded compounds with low nanomolar IC50 values against CDK2/cyclin A and demonstrated significant tumor growth inhibition in xenograft models [3].

CDK2 inhibitors cell cycle antitumor agents

Sub-Nanomolar Syk Inhibition with Derived 4-Pyrazolyl-2-aminopyrimidines

The 4-(3-amino-pyrazol-1-yl)-benzonitrile moiety is a key precursor for constructing 4-pyrazolyl-2-aminopyrimidine derivatives, which have been optimized into highly potent and selective SYK inhibitors [1]. For example, compound NMS-0963, derived from this scaffold, exhibits an IC50 of 3 nM against Syk and high selectivity across a panel of kinases [2]. This level of potency and selectivity is not achievable with simple pyrazole or benzonitrile fragments alone.

SYK inhibitors hematological malignancies BCR signaling

Regioselective Functionalization Enables Efficient Synthesis of Complex Derivatives

The 3-amino substitution on the pyrazole ring provides a handle for regioselective derivatization, a key advantage over unsubstituted or 4/5-amino isomers [1]. A synthetic methodology starting from heterocyclic acetonitriles, including benzonitrile derivatives, allows for a two-step approach to fully substituted amino-pyrazoles [2]. This strategy has been used to generate tetracyclic compounds in up to 45% overall yield and arylated pyrazoles in up to 71% yield over four steps via Suzuki-Miyaura cross-coupling and C-H activation [3].

regioselective synthesis building block medicinal chemistry

Optimal Application Scenarios for 4-(3-Amino-pyrazol-1-yl)-benzonitrile Based on Quantitative Evidence


Development of Next-Generation JAK Inhibitors for Hematological Malignancies

Given the nanomolar potency of derived compounds against JAK1, JAK2, and JAK3, and their superior antiproliferative activity compared to Ruxolitinib in HEL and K562 cell lines [1], this compound is ideal for medicinal chemistry programs focused on creating novel JAK inhibitors with improved efficacy in myeloproliferative neoplasms and other JAK-driven cancers.

Synthesis of Highly Potent and Selective SYK Inhibitors for B-Cell Malignancies

The scaffold's proven ability to be elaborated into sub-nanomolar SYK inhibitors like NMS-0963, with excellent selectivity and in vivo pharmacokinetic properties [2], makes it a critical starting material for research targeting B-cell receptor signaling in diseases such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma.

Construction of CDK2-Targeted Antitumor Agents via Regioselective Derivatization

The 3-aminopyrazole core, a validated pharmacophore for CDK2 inhibition [3], combined with the regioselective synthetic routes available for this building block [4], positions it as an essential intermediate for creating focused libraries of CDK2 inhibitors. These inhibitors can be optimized for cell cycle arrest and tumor growth inhibition in solid tumors.

Efficient Assembly of Complex Polycyclic Kinase Inhibitor Libraries

The high-yielding, regioselective transformations (up to 71% over four steps) enabled by this building block [5] allow for the rapid generation of structurally diverse, fully substituted pyrazoles. This is particularly valuable for hit-to-lead and lead optimization campaigns in pharmaceutical R&D, where maximizing chemical diversity while minimizing synthetic steps is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Amino-pyrazol-1-yl)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.